N-(4,5-Dihydro-1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide
N-(4,5-Dihydro-1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide
Brand Name:
Vulcanchem
CAS No.:
346720-02-3
VCID:
VC0370792
InChI:
InChI=1S/C16H14N2OS/c19-15(18-16-17-10-11-20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18,19)
SMILES:
C1CSC(=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula:
C16H14N2OS
Molecular Weight:
282.4g/mol
N-(4,5-Dihydro-1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide
CAS No.: 346720-02-3
Main Products
VCID: VC0370792
Molecular Formula: C16H14N2OS
Molecular Weight: 282.4g/mol
CAS No. | 346720-02-3 |
---|---|
Product Name | N-(4,5-Dihydro-1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide |
Molecular Formula | C16H14N2OS |
Molecular Weight | 282.4g/mol |
IUPAC Name | N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbenzamide |
Standard InChI | InChI=1S/C16H14N2OS/c19-15(18-16-17-10-11-20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18,19) |
Standard InChIKey | PZFWJTZTHGIYED-UHFFFAOYSA-N |
SMILES | C1CSC(=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES | C1CSC(=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
PubChem Compound | 924653 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume